MAFP

Description

Properties

CAS No. |

180509-15-3 |

|---|---|

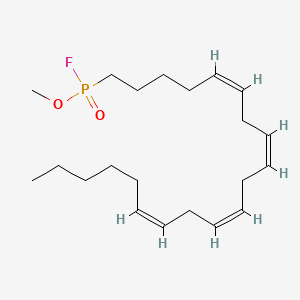

Molecular Formula |

C21H36FO3P |

Molecular Weight |

386.5 g/mol |

IUPAC Name |

(5Z,8Z,11Z,14Z)-1-[fluoro(methoxy)phosphoryl]oxyicosa-5,8,11,14-tetraene |

InChI |

InChI=1S/C21H36FO3P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-26(22,23)24-2/h7-8,10-11,13-14,16-17H,3-6,9,12,15,18-21H2,1-2H3/b8-7-,11-10-,14-13-,17-16- |

InChI Key |

HNVKMEOEBANRAT-ZKWNWVNESA-N |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC[P@](=O)(OC)F |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCCP(=O)(OC)F |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Target Landscape: A Technical Guide to the Selectivity Profile of MAFP

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the enzyme inhibitor selectivity profile of Methyl Arachidonyl Fluorophosphonate (MAFP). This compound is a potent and irreversible inhibitor of several serine hydrolases, playing a crucial role in the study of lipid signaling pathways. This document details its interactions with various enzymes, presents quantitative data for comparative analysis, outlines key experimental methodologies, and visualizes relevant biological pathways.

This compound Inhibitor Selectivity Profile

Methyl Arachidonyl Fluorophosphonate (this compound) is a widely utilized chemical probe known for its potent, irreversible inhibition of cytosolic phospholipase A2 (cPLA2) and calcium-independent phospholipase A2 (iPLA2).[1][2] However, its utility as a selective inhibitor is nuanced by its activity against a broader range of serine hydrolases. Understanding this selectivity profile is critical for the accurate interpretation of experimental results.

This compound's inhibitory action extends to key enzymes within the endocannabinoid system, including fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), as well as other serine hydrolases like ABHD6 and ABHD12.[3] Its broad-spectrum nature necessitates careful consideration of off-target effects in any experimental design. For instance, this compound has been shown to be a potent irreversible inhibitor of anandamide amidase.[2] Furthermore, it demonstrates significantly greater potency against anandamide amidase compared to proteases such as chymotrypsin and trypsin, being approximately 3000- and 30,000-fold more potent, respectively.[2] It also inhibits human pancreatic lipase-related protein 2 (HPLRP2), indicating it cannot be used to discriminate between phospholipase A1 and A2 activities at a cellular level.

The following table summarizes the quantitative inhibitory activity of this compound against a panel of enzymes, providing a basis for assessing its selectivity.

| Target Enzyme | Off-Target Enzyme | IC50 / Ki | Notes |

| cPLA2 | - | Potent Inhibitor | Active-site directed, irreversible. |

| iPLA2 | - | 0.5 µM | Irreversible inhibition observed after a 5-minute preincubation at 40°C. |

| Anandamide Amidase | - | Potent Inhibitor | Irreversible. |

| - | Chymotrypsin | ~3000x less potent than vs. Anandamide Amidase | |

| - | Trypsin | ~30,000x less potent than vs. Anandamide Amidase | |

| FAAH | - | Inhibited | |

| MAGL | - | Inhibited | |

| ABHD6 | - | Inhibited | |

| ABHD12 | - | Inhibited | |

| HPLRP2 | - | Inhibited | Irreversible; inhibits lipase, phospholipase A1, and galactolipase activities. |

Experimental Protocols for Determining Inhibitor Selectivity

The determination of an inhibitor's selectivity profile relies on robust and well-defined experimental protocols. Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomic technique frequently employed to assess the selectivity of inhibitors like this compound across entire enzyme families in complex biological samples.

Activity-Based Protein Profiling (ABPP) for Serine Hydrolase Selectivity

Objective: To determine the potency and selectivity of an inhibitor against a broad range of active serine hydrolases in a complex proteome (e.g., mouse brain membrane proteome).

Principle: This method utilizes broad-spectrum activity-based probes (ABPs), such as fluorophosphonate-based probes (e.g., FP-TAMRA or FP-biotin), that covalently label the active site serine of many hydrolases. In a competitive ABPP experiment, the proteome is pre-incubated with the inhibitor of interest (e.g., this compound) before the addition of the ABP. The inhibitor's binding to its target enzymes prevents their labeling by the ABP. The reduction in probe labeling, typically quantified by fluorescence gel scanning or mass spectrometry, corresponds to the inhibitor's potency and selectivity.

Detailed Methodology:

-

Proteome Preparation:

-

Homogenize tissue (e.g., mouse brain) in a suitable buffer (e.g., PBS) and prepare membrane fractions by ultracentrifugation.

-

Determine the protein concentration of the membrane proteome preparation using a standard protein assay (e.g., BCA assay).

-

-

Inhibitor Incubation:

-

Pre-incubate a defined amount of the proteome (e.g., 2 mg/ml) with varying concentrations of the inhibitor (e.g., this compound) or vehicle control (e.g., DMSO) for a specified time (e.g., 30 minutes) at a controlled temperature.

-

-

Activity-Based Probe Labeling:

-

Add the activity-based probe (e.g., FP-TAMRA at a final concentration of 250 nM) to the inhibitor-proteome mixture.

-

Incubate for a defined period (e.g., 20 minutes) to allow for covalent modification of active enzymes not blocked by the inhibitor.

-

-

Quenching and Sample Preparation:

-

Quench the labeling reaction by adding SDS-PAGE sample buffer.

-

-

Analysis:

-

Gel-Based Analysis: Separate the proteins by SDS-PAGE. Visualize the probe-labeled enzymes using an appropriate fluorescence scanner (e.g., ChemiDoc MP system with Cy3 settings). A decrease in fluorescence intensity for a specific protein band in the inhibitor-treated lanes compared to the control indicates inhibition.

-

Mass Spectrometry-Based Analysis (for target identification):

-

Utilize a biotinylated probe (e.g., FP-biotin).

-

Following labeling, enrich the probe-labeled proteins using avidin affinity chromatography.

-

Digest the enriched proteins (e.g., with trypsin) and analyze the resulting peptides by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the targets of the inhibitor.

-

-

Visualizing this compound's Impact: Signaling Pathways and Experimental Workflows

To better understand the functional consequences of this compound inhibition and the experimental logic for its characterization, the following diagrams, generated using the DOT language, illustrate key concepts.

Signaling Pathways Involving this compound Targets

References

- 1. Irreversible inhibition of Ca(2+)-independent phospholipase A2 by methyl arachidonyl fluorophosphonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Selectivity of Inhibitors of Endocannabinoid Biosynthesis Evaluated by Activity-Based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Methyl Arachidonyl Fluorophosphonate (MAFP) in Arachidonic Acid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl arachidonyl fluorophosphonate (MAFP) is a potent, irreversible inhibitor of several key enzymes involved in the intricate network of arachidonic acid (AA) metabolism. By targeting multiple nodes in this pathway, this compound serves as a critical research tool for dissecting the roles of these enzymes and their bioactive lipid products in various physiological and pathological processes. This technical guide provides an in-depth analysis of this compound's mechanism of action, its inhibitory profile against key enzymes, detailed experimental protocols for its use, and a visual representation of its impact on relevant signaling pathways.

Introduction to Arachidonic Acid Metabolism

Arachidonic acid is a polyunsaturated omega-6 fatty acid esterified in the sn-2 position of cell membrane phospholipids. Its release and subsequent metabolism give rise to a diverse array of signaling molecules that regulate inflammation, immunity, neurotransmission, and hemostasis. The liberation of AA from the membrane is the rate-limiting step and is primarily catalyzed by phospholipase A₂ (PLA₂) enzymes. Once released, AA can be metabolized by three major enzymatic pathways:

-

Cyclooxygenase (COX) pathway: Produces prostaglandins and thromboxanes, key mediators of inflammation and platelet aggregation.

-

Lipoxygenase (LOX) pathway: Generates leukotrienes and lipoxins, which are involved in inflammation and immune responses.

-

Cytochrome P450 (CYP450) pathway: Produces epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs), which have roles in vascular function and inflammation.

Furthermore, AA is the precursor for the synthesis of endocannabinoids, such as anandamide (AEA) and 2-arachidonoylglycerol (2-AG), which are crucial neuromodulators. The enzymes responsible for the degradation of these endocannabinoids, fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), respectively, play a critical role in regulating their signaling.

This compound: A Multi-Target Inhibitor in the Arachidonic Acid Cascade

This compound is an organophosphorus compound that acts as an irreversible, active-site-directed inhibitor of several serine hydrolases. Its structure, mimicking arachidonic acid, allows it to target enzymes that recognize AA as a substrate or ligand.

Mechanism of Action

This compound irreversibly inhibits its target enzymes by covalently modifying the active site serine residue. The fluorophosphonate group of this compound is highly electrophilic and reacts with the nucleophilic hydroxyl group of the serine in the enzyme's catalytic triad. This forms a stable, covalent adduct, rendering the enzyme inactive.

Key Enzymatic Targets of this compound

This compound exhibits potent inhibitory activity against several key enzymes that regulate the availability of arachidonic acid and its downstream metabolites. Its primary targets include:

-

Cytosolic Phospholipase A₂ (cPLA₂): This enzyme is responsible for the agonist-induced release of arachidonic acid from membrane phospholipids, a critical step in the initiation of the inflammatory cascade.

-

Calcium-Independent Phospholipase A₂ (iPLA₂): This enzyme is involved in membrane homeostasis and the basal turnover of phospholipids, also contributing to the release of arachidonic acid.

-

Fatty Acid Amide Hydrolase (FAAH): The primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA).

-

Monoacylglycerol Lipase (MAGL): The principal enzyme that hydrolyzes the endocannabinoid 2-arachidonoylglycerol (2-AG).

Quantitative Data on this compound Inhibition

The inhibitory potency of this compound varies across its different targets. The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of this compound for its key enzyme targets.

| Enzyme Target | IC₅₀ Value | Notes |

| Fatty Acid Amide Hydrolase (FAAH) | 0.33 nM[1] | Potent and irreversible inhibition. |

| Monoacylglycerol Lipase (MAGL) | 26 nM[1] | Irreversible inhibition. |

| Calcium-Independent Phospholipase A₂ (iPLA₂) | 500 nM (0.5 µM)[2] | Irreversible inhibition. |

| Cytosolic Phospholipase A₂ (cPLA₂) | 600 nM | Based on inhibition of A23187-induced arachidonic acid release from human platelets. |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the role of this compound in arachidonic acid metabolism.

Measurement of cPLA₂ Activity

Principle: The activity of cPLA₂ is determined by measuring the amount of radiolabeled arachidonic acid released from cells prelabeled with [³H]arachidonic acid.

Materials:

-

Cell culture of interest (e.g., macrophages, platelets)

-

[³H]arachidonic acid

-

Cell culture medium and buffers (e.g., PBS)

-

Agonist to stimulate cPLA₂ activity (e.g., calcium ionophore A23187, zymosan)

-

This compound

-

Scintillation cocktail and counter

-

Organic solvents for lipid extraction (e.g., chloroform, methanol)

-

Thin-layer chromatography (TLC) plates and developing solvents

Procedure:

-

Cell Labeling: Incubate cells with [³H]arachidonic acid in culture medium for a sufficient time to allow incorporation into membrane phospholipids (e.g., 18-24 hours).

-

Washing: Wash the cells extensively with buffer to remove unincorporated radiolabel.

-

Inhibitor Pre-incubation: Pre-incubate the cells with various concentrations of this compound (or vehicle control) for a specified time (e.g., 30 minutes).

-

Stimulation: Add the agonist to the cells to stimulate cPLA₂-mediated release of [³H]arachidonic acid.

-

Termination and Extraction: After the desired stimulation time, terminate the reaction and extract the lipids from the medium and the cells using a suitable organic solvent mixture (e.g., Bligh-Dyer or Folch method).

-

Separation and Quantification: Separate the released [³H]arachidonic acid from the esterified phospholipids using TLC. Scrape the corresponding spots from the TLC plate and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of [³H]arachidonic acid released relative to the total incorporated radioactivity. Determine the IC₅₀ value of this compound by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Quantification of Eicosanoids by HPLC-MS/MS

Principle: High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of multiple eicosanoids produced from arachidonic acid.

Materials:

-

Cell or tissue samples treated with or without this compound and a stimulus.

-

Internal standards (deuterated eicosanoids).

-

Solid-phase extraction (SPE) cartridges.

-

HPLC system coupled to a tandem mass spectrometer.

-

C18 reverse-phase HPLC column.

-

Mobile phase solvents (e.g., water, acetonitrile, formic acid).

Procedure:

-

Sample Preparation: Homogenize tissue or lyse cells and add a mixture of deuterated internal standards.

-

Extraction: Perform solid-phase extraction (SPE) to isolate and concentrate the eicosanoids from the biological matrix.

-

LC Separation: Inject the extracted sample onto the C18 column. Use a gradient of mobile phase solvents to separate the different eicosanoid species based on their polarity.

-

MS/MS Detection: Introduce the eluent from the HPLC into the mass spectrometer. Use electrospray ionization (ESI) in negative ion mode. Perform multiple reaction monitoring (MRM) to detect specific precursor-to-product ion transitions for each eicosanoid and its corresponding internal standard.

-

Quantification: Construct a calibration curve using known concentrations of authentic eicosanoid standards. Quantify the amount of each eicosanoid in the sample by comparing its peak area to that of its deuterated internal standard.

Measurement of FAAH and MAGL Activity

Principle: The activity of FAAH and MAGL can be measured using fluorometric assays that monitor the hydrolysis of specific substrates.

Materials:

-

Cell or tissue homogenates.

-

FAAH-specific fluorogenic substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA).

-

MAGL-specific fluorogenic substrate (e.g., 4-nitrophenyl acetate or a more specific fluorogenic substrate).

-

This compound and specific inhibitors for FAAH (e.g., URB597) and MAGL (e.g., JZL184) for control experiments.

-

Assay buffer.

-

96-well black microplate.

-

Fluorescence plate reader.

Procedure:

-

Sample Preparation: Prepare cell or tissue lysates in the appropriate assay buffer.

-

Inhibitor Incubation: In the wells of a 96-well plate, add the sample lysate and various concentrations of this compound (or vehicle and control inhibitors). Incubate for a defined period to allow for enzyme inhibition.

-

Reaction Initiation: Add the fluorogenic substrate to each well to start the enzymatic reaction.

-

Fluorescence Measurement: Immediately measure the increase in fluorescence over time using a plate reader at the appropriate excitation and emission wavelengths for the cleaved fluorophore.

-

Data Analysis: Calculate the rate of the enzymatic reaction from the linear phase of the fluorescence curve. Determine the IC₅₀ value of this compound by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Quantification of Anandamide and 2-AG by LC-MS/MS

Principle: Similar to eicosanoid analysis, LC-MS/MS is the gold standard for the accurate quantification of the endocannabinoids AEA and 2-AG.

Materials:

-

Cell or tissue samples.

-

Deuterated internal standards for AEA and 2-AG.

-

Organic solvents for liquid-liquid extraction (e.g., ethyl acetate/hexane or chloroform/methanol).

-

LC-MS/MS system with a C18 column.

-

Mobile phase solvents.

Procedure:

-

Sample Collection and Homogenization: Rapidly collect and homogenize samples in a solvent that precipitates proteins and inhibits enzymatic activity (e.g., cold methanol) to prevent ex vivo changes in endocannabinoid levels. Add deuterated internal standards.

-

Extraction: Perform liquid-liquid extraction to isolate the lipid fraction containing the endocannabinoids.

-

LC Separation: Inject the extracted sample onto the C18 column and separate AEA and 2-AG using an appropriate solvent gradient.

-

MS/MS Detection: Use ESI in positive ion mode and MRM to detect the specific precursor-to-product ion transitions for AEA, 2-AG, and their deuterated internal standards.

-

Quantification: Create a calibration curve with known amounts of AEA and 2-AG standards to quantify their levels in the biological samples.

Visualization of this compound's Role in Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key metabolic pathways affected by this compound.

Conclusion

This compound is a powerful and versatile tool for investigating the complex roles of the arachidonic acid metabolic network. Its ability to irreversibly inhibit multiple key enzymes, including cPLA₂, iPLA₂, FAAH, and MAGL, allows researchers to probe the downstream consequences of blocking these pathways. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for designing and interpreting experiments aimed at elucidating the intricate functions of arachidonic acid-derived lipid mediators in health and disease. A thorough understanding of this compound's inhibitory profile is essential for its effective use in advancing our knowledge in fields ranging from inflammation and neuroscience to drug discovery.

References

A Technical Guide to Methyl Arachidonyl Fluorophosphonate (MAFP) as a Tool for Studying Lipid Signaling

For Researchers, Scientists, and Drug Development Professionals

Methyl arachidonyl fluorophosphonate (MAFP) is a potent, irreversible, and active-site-directed inhibitor of several key enzymes involved in lipid signaling. Its unique profile as an organophosphonate that covalently modifies the active site serine residues of specific hydrolases has made it an invaluable, albeit complex, tool for dissecting the roles of these enzymes in cellular processes. This guide provides an in-depth overview of this compound, its targets, experimental applications, and critical considerations for its use in research.

Mechanism of Action

This compound is a structural analog of arachidonic acid. It acts as a mechanism-based inhibitor, forming a stable, covalent bond with a serine nucleophile within the active site of its target enzymes. This irreversible inhibition makes it particularly useful for studies where a sustained blockade of enzyme activity is required. However, its reactivity also leads to off-target effects that must be carefully considered in experimental design and data interpretation.[1]

Primary Targets and Biological Systems

This compound is most renowned for its potent inhibition of cytosolic phospholipase A2 (cPLA₂) and fatty acid amide hydrolase (FAAH), placing it at the crossroads of two major lipid signaling pathways: the eicosanoid and the endocannabinoid systems.

Phospholipase A₂ (PLA₂) Family

This compound is a powerful inhibitor of specific phospholipase A₂ enzymes, which catalyze the hydrolysis of the sn-2 position of membrane phospholipids to release fatty acids, most notably arachidonic acid (AA).

-

Cytosolic Phospholipase A₂ (cPLA₂): this compound was first identified as a selective, active-site-directed inhibitor of the 85 kDa Group IV cPLA₂.[2] This enzyme is a critical upstream regulator of eicosanoid production, as it provides the arachidonic acid substrate for cyclooxygenase (COX) and lipoxygenase (LOX) pathways, leading to the generation of prostaglandins and leukotrienes.[3][4][5] this compound's ability to block this step has been instrumental in implicating cPLA₂ in both immediate and delayed phases of eicosanoid generation in inflammatory responses.

-

Calcium-Independent Phospholipase A₂ (iPLA₂): this compound also potently and irreversibly inhibits the Ca²⁺-independent cytosolic phospholipase A₂ (iPLA₂). This lack of discrimination between cPLA₂ and iPLA₂ means that caution must be exercised when using this compound in intact cells to attribute effects solely to cPLA₂ inhibition.

Fatty Acid Amide Hydrolase (FAAH)

This compound is an extremely potent, irreversible inhibitor of fatty acid amide hydrolase (FAAH), the principal enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). By inhibiting FAAH, this compound elevates the endogenous levels of anandamide, thereby amplifying endocannabinoid signaling. This makes this compound a useful tool for studying the physiological roles of anandamide in processes like pain sensation, inflammation, and neurotransmission.

Quantitative Data: Inhibitory Profile of this compound

The utility and interpretation of data from this compound experiments depend on understanding its potency against various targets.

| Target Enzyme/Receptor | Species | IC₅₀ Value | Inhibition Type | Reference |

| Fatty Acid Amide Hydrolase (FAAH) | Rat Brain | 2.5 nM | Irreversible | |

| Cannabinoid Receptor 1 (CB₁) | Rat Brain | 20 nM | Irreversible Binding | |

| Ca²⁺-independent PLA₂ (iPLA₂) | P388D1 Cells | ~0.5 µM (500 nM) | Irreversible | |

| Cytosolic PLA₂ (cPLA₂) | Guinea Pig Epidermis | Inhibited by this compound | Irreversible |

Note: IC₅₀ values can vary based on experimental conditions, such as substrate concentration and pre-incubation time.

Off-Target Effects and Selectivity Considerations

A critical aspect of using this compound is acknowledging its off-target activities, which can complicate data interpretation.

-

Cannabinoid Receptor 1 (CB₁): this compound binds irreversibly to the CB₁ receptor with high affinity (IC₅₀ = 20 nM). This is a significant confounding factor, as effects observed could be due to direct CB₁ receptor agonism rather than FAAH inhibition. Experiments should include CB₁ antagonists (e.g., rimonabant) to dissect these effects.

-

Lack of PLA₂ Isoform Selectivity: this compound does not effectively distinguish between cPLA₂ and iPLA₂. Therefore, attributing an observed effect specifically to one of these enzymes requires complementary approaches, such as using more selective inhibitors or genetic models.

-

Other Serine Hydrolases: As a reactive organophosphonate, this compound has the potential to inhibit other serine hydrolases, although it does not appear to be a general inhibitor for all enzymes that act on arachidonyl substrates.

Experimental Protocols

The following are generalized protocols. Researchers should optimize concentrations, incubation times, and specific reagents for their particular cell type or experimental system.

Protocol 1: General Workflow for Cell-Based Inhibition Studies

This workflow is applicable for measuring the effect of this compound on the release of lipid mediators (e.g., prostaglandins, anandamide) from cultured cells.

-

Cell Culture: Plate cells at an appropriate density and grow to desired confluency.

-

Serum Starvation (Optional): To reduce basal signaling, serum-starve cells for 2-24 hours prior to the experiment.

-

Pre-incubation with this compound:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol).

-

Dilute this compound to the desired final concentration (e.g., 1-10 µM for PLA₂ inhibition, 10-100 nM for FAAH inhibition) in serum-free media.

-

Replace the cell culture medium with the this compound-containing medium.

-

Crucially, pre-incubate the cells for a sufficient time (e.g., 10-60 minutes) to allow for irreversible inhibition.

-

-

Cellular Stimulation: Add the stimulus of interest (e.g., calcium ionophore A23187, LPS, growth factors) to induce the production of the lipid mediators being studied. Incubate for the appropriate time (e.g., 5-30 minutes for eicosanoids).

-

Sample Collection:

-

Collect the supernatant (for secreted mediators).

-

Collect the cell lysate (for intracellular mediators).

-

Immediately add standards and stop enzymatic activity, often by adding a cold organic solvent.

-

-

Lipid Extraction & Analysis: Proceed with lipid extraction (see Protocol 2) followed by quantification using methods like LC-MS/MS or ELISA.

Protocol 2: Sample Preparation for Lipidomics Analysis

Following cellular experiments, robust lipid extraction is key for accurate analysis by mass spectrometry.

-

Sample Collection: Collect cell pellets, tissue homogenates, or plasma. For cellular lipids, wash cells with ice-cold PBS before lysis.

-

Solvent Selection: Common lipid extraction methods include:

-

Folch Method: Uses a chloroform:methanol mixture (typically 2:1 v/v).

-

Bligh & Dyer Method: A modified version of the Folch method using a different ratio of chloroform:methanol:water (1:2:0.8 v/v/v).

-

Methyl-tert-butyl ether (MTBE) Method: A less toxic alternative that can provide comparable results for many lipid classes.

-

-

Extraction Procedure (General Example using Bligh & Dyer):

-

To the aqueous sample (e.g., 100 µL), add 375 µL of a 1:2 (v/v) chloroform:methanol mixture containing any internal standards.

-

Vortex thoroughly for 15 minutes.

-

Add 125 µL of chloroform and vortex for 2 minutes.

-

Add 125 µL of water to induce phase separation and vortex for 2 minutes.

-

Centrifuge at low speed (e.g., 1000 x g) for 10 minutes to separate the layers.

-

Carefully collect the lower organic layer, which contains the lipids.

-

-

Solvent Evaporation and Reconstitution:

-

Dry the extracted lipid fraction under a stream of nitrogen gas.

-

Reconstitute the dried lipid film in a solvent compatible with the analytical platform (e.g., methanol or acetonitrile/isopropanol) for LC-MS analysis.

-

Summary and Best Practices

This compound is a powerful tool for probing lipid signaling, but its utility is directly tied to the rigor of the experimental design.

-

Strengths:

-

Potent, irreversible inhibition provides a sustained effect.

-

Targets key enzymes (cPLA₂, iPLA₂, FAAH) at the start of major signaling cascades.

-

Commercially available and widely cited in the literature.

-

-

Weaknesses & Considerations:

-

Significant off-target binding to the CB₁ receptor can confound results.

-

Lacks selectivity between cPLA₂ and iPLA₂.

-

Potential for inhibiting other unidentified serine hydrolases.

-

-

Use Appropriate Controls: Always include a vehicle control (e.g., DMSO).

-

Address Off-Target Effects: Use a CB₁ antagonist in parallel experiments to distinguish between FAAH inhibition and direct CB₁ activation.

-

Confirm with Orthogonal Methods: Whenever possible, confirm findings using more selective inhibitors (if available), siRNA/shRNA-mediated knockdown, or cells from knockout animals.

-

Perform Dose-Response Experiments: Use the lowest effective concentration of this compound to minimize off-target effects.

-

Acknowledge Limitations: Clearly discuss the known limitations and multi-target nature of this compound when interpreting and publishing results.

References

- 1. pnas.org [pnas.org]

- 2. Irreversible inhibition of Ca(2+)-independent phospholipase A2 by methyl arachidonyl fluorophosphonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Arachidonic acid metabolism in metabolic dysfunction–associated steatotic liver disease and liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Interaction of Methyl Arachidonyl Fluorophosphonate (MAFP) with the Endocannabinoid System

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl arachidonyl fluorophosphonate (MAFP) is a potent and irreversible inhibitor of fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the degradation of the endocannabinoid anandamide. It also demonstrates irreversible antagonism at the cannabinoid receptor type 1 (CB1) and inhibits monoacylglycerol lipase (MAGL), the enzyme that degrades the endocannabinoid 2-arachidonoylglycerol (2-AG). This multifaceted activity makes this compound a valuable pharmacological tool for studying the endocannabinoid system. This guide provides a comprehensive overview of this compound's interactions with key components of this system, including detailed quantitative data, experimental protocols, and visualizations of the associated signaling pathways. Notably, current research indicates that this compound does not exhibit significant direct interaction with the cannabinoid receptor type 2 (CB2).

Introduction to this compound and the Endocannabinoid System

The endocannabinoid system (ECS) is a complex and ubiquitous signaling system that plays a crucial role in regulating a wide array of physiological processes. Its primary components include cannabinoid receptors (CB1 and CB2), endogenous lipid-based neurotransmitters known as endocannabinoids (e.g., anandamide and 2-AG), and the enzymes that synthesize and degrade these endocannabinoids.

This compound is a synthetic compound that acts as a powerful modulator of the ECS. Its irreversible inhibition of FAAH leads to an accumulation of anandamide, thereby potentiating anandamide's effects at cannabinoid receptors. Simultaneously, its direct and irreversible antagonism of CB1 receptors blocks the signaling of other cannabinoid agonists. Its inhibitory action on MAGL further contributes to the modulation of the ECS by increasing levels of 2-AG.

Quantitative Data on this compound Interactions

The following tables summarize the key quantitative parameters of this compound's interaction with core components of the endocannabinoid system.

Table 1: Inhibitory Activity of this compound on Endocannabinoid Hydrolases

| Enzyme Target | Parameter | Value (nM) | Species | Comments |

| Fatty Acid Amide Hydrolase (FAAH) | IC50 | 2.5[1] | Rat | Potent, irreversible inhibitor. |

| Monoacylglycerol Lipase (MAGL) | pIC50 | 8.68 | Cytosolic | Irreversible inhibitor. |

Table 2: Cannabinoid Receptor Binding and Functional Activity of this compound

| Receptor Target | Parameter | Value (nM) | Species | Comments |

| Cannabinoid Receptor 1 (CB1) | IC50 | 20[1] | Rat | Irreversible antagonist. |

| Cannabinoid Receptor 2 (CB2) | Ki | > 10,000 | Human | No significant measurable affinity. |

Signaling Pathways Modulated by this compound

This compound's multifaceted interactions with the endocannabinoid system result in complex downstream signaling effects. By inhibiting FAAH and MAGL, this compound indirectly activates cannabinoid receptors by increasing the local concentrations of anandamide and 2-AG. Conversely, its direct antagonism of CB1 receptors blocks signaling through this pathway.

FAAH and MAGL Inhibition Leading to Endocannabinoid Accumulation

The primary mechanism of this compound's indirect action is the irreversible inhibition of FAAH and MAGL. This leads to a sustained elevation of anandamide and 2-AG levels in the synapse.

References

Structural Analysis of MAFP Binding to Cytosolic Phospholipase A2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytosolic phospholipase A2 (cPLA2) is a critical enzyme in the inflammatory cascade, responsible for the release of arachidonic acid from membrane phospholipids. This process initiates the biosynthesis of eicosanoids, potent lipid mediators involved in a wide range of physiological and pathological processes, including inflammation, pain, and cancer. The irreversible inhibitor methyl arachidonyl fluorophosphonate (MAFP) has been instrumental in elucidating the function of cPLA2 and serves as a lead compound for the development of novel anti-inflammatory therapeutics. This technical guide provides an in-depth analysis of the structural and functional aspects of this compound's interaction with cPLA2, offering valuable insights for researchers and professionals in drug development.

This compound Inhibition of cPLA2: Quantitative Analysis

This compound is a potent, active-site directed, irreversible inhibitor of Group IV cPLA2.[1] While a precise IC50 value for the inhibition of cPLA2 by this compound is not consistently reported across the literature, it is widely recognized as a highly potent inhibitor. For the related Ca2+-independent phospholipase A2 (iPLA2), this compound exhibits a half-maximal inhibitory concentration (IC50) of 0.5 µM after a 5-minute preincubation at 40°C.[1] this compound's inhibitory activity is not limited to cPLA2, as it also targets other serine hydrolases.[2]

| Inhibitor | Target Enzyme | Reported IC50 | Inhibition Type | Reference |

| This compound | iPLA2 | 0.5 µM | Irreversible | [1] |

| This compound | cPLA2 | Potent Inhibitor | Irreversible | [1] |

| This compound | HPLRP2 | - | Irreversible |

Structural Insights into this compound Binding

A definitive crystal structure of the this compound-cPLA2 complex has yet to be reported. However, the mechanism of inhibition is understood to involve the formation of a covalent bond between the phosphonate group of this compound and the active site serine (Ser228) of cPLA2. This interaction mimics the transition state of the natural substrate, leading to irreversible inactivation of the enzyme.

While a direct structural view of the this compound-cPLA2 interaction is unavailable, the crystal structure of lysosomal phospholipase A2 (LPLA2) in complex with this compound (PDB ID: 4X97) offers valuable insights into how this class of inhibitors interacts with the active site of phospholipases. In this structure, the arachidonyl chain of this compound occupies the hydrophobic channel of the enzyme, while the fluorophosphonate headgroup is positioned at the catalytic site.

Experimental Protocols for Studying cPLA2 Inhibition by this compound

In Vitro cPLA2 Activity Assay

This protocol is adapted from commercially available cPLA2 assay kits and published literature.

Materials:

-

Purified recombinant cPLA2 or cell/tissue homogenate containing cPLA2

-

cPLA2 Assay Buffer (e.g., 160 mM HEPES, pH 7.4, 300 mM NaCl, 20 mM CaCl2, 8 mM Triton X-100, 60% glycerol, 2 mg/ml BSA)

-

Substrate: Arachidonoyl Thio-PC

-

DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid))

-

This compound (dissolved in DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405-420 nm

Procedure:

-

Prepare Reagents: Reconstitute lyophilized reagents as per the manufacturer's instructions. Prepare a working solution of the substrate in the cPLA2 Assay Buffer.

-

Enzyme Preparation: Dilute the purified cPLA2 or cell/tissue homogenate to the desired concentration in diluted Assay Buffer.

-

Inhibitor Preparation: Prepare a series of dilutions of this compound in DMSO.

-

Assay Setup:

-

Blank (No Enzyme Control): Add Assay Buffer and DMSO (vehicle control) to designated wells.

-

Enzyme Control (No Inhibitor): Add the enzyme preparation and DMSO to designated wells.

-

Inhibitor Wells: Add the enzyme preparation and the desired concentrations of this compound to designated wells.

-

-

Pre-incubation: Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for a specified time (e.g., 15 minutes) to allow for the irreversible inhibition of cPLA2 by this compound.

-

Initiate Reaction: Add the substrate solution to all wells to start the reaction.

-

Detection: Add the DTNB solution to all wells. The hydrolysis of the thioester bond in the substrate by cPLA2 releases a free thiol, which reacts with DTNB to produce a yellow-colored product.

-

Measurement: Immediately read the absorbance at 405-420 nm using a microplate reader. Kinetic readings can also be taken over a period of time.

-

Data Analysis: Subtract the absorbance of the blank from all other readings. Calculate the percent inhibition for each this compound concentration compared to the enzyme control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

cPLA2 Signaling Pathways

cPLA2 is a key node in a complex network of signaling pathways that regulate inflammation and other cellular processes. Its activation is tightly controlled by intracellular calcium levels and phosphorylation by mitogen-activated protein kinases (MAPKs).

Upstream Activation of cPLA2

Caption: Upstream signaling pathways leading to the activation of cPLA2.

Downstream Effects of cPLA2 Activation

Caption: Downstream signaling pathways initiated by cPLA2 activation.

Experimental Workflow for Investigating this compound-cPLA2 Interaction

References

- 1. Irreversible inhibition of Ca(2+)-independent phospholipase A2 by methyl arachidonyl fluorophosphonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of phospholipase A1, lipase and galactolipase activities of pancreatic lipase-related protein 2 by methyl arachidonyl fluorophosphonate (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Methyl Arachidonyl Fluorophosphonate (MAFP) in Elucidating Endocannabinoid System Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Endocannabinoid System and the Significance of FAAH

The endocannabinoid system (ECS) is a crucial neuromodulatory network that plays a pivotal role in regulating a multitude of physiological and cognitive processes.[1] Key components of the ECS include endogenous cannabinoids (endocannabinoids), cannabinoid receptors, and the enzymes responsible for the synthesis and degradation of these signaling lipids.[1] The two most well-characterized endocannabinoids are anandamide (N-arachidonoylethanolamine or AEA) and 2-arachidonoylglycerol (2-AG).[2][3] These molecules are synthesized on demand and act as retrograde messengers, modulating neurotransmitter release.[4]

The biological actions of endocannabinoids are tightly regulated by their enzymatic degradation. Fatty acid amide hydrolase (FAAH) is the primary enzyme responsible for the hydrolysis and subsequent inactivation of anandamide. By breaking down anandamide, FAAH terminates its signaling, thereby influencing processes such as pain, inflammation, and anxiety. Inhibition of FAAH has emerged as a promising therapeutic strategy to enhance endocannabinoid tone without the undesirable side effects associated with direct cannabinoid receptor agonists.

Methyl Arachidonyl Fluorophosphonate (MAFP): A Potent Tool for ECS Research

Methyl arachidonyl fluorophosphonate (this compound) is a potent and irreversible inhibitor of FAAH. Its structural similarity to anandamide allows it to bind to the active site of FAAH. The presence of a reactive fluorophosphonate group leads to the covalent modification of the catalytic serine nucleophile (Ser241) in the enzyme's active site, resulting in its irreversible inactivation. This mechanism-based inhibition makes this compound a powerful tool for studying the physiological consequences of elevated anandamide levels.

This compound's Role in Endocannabinoid System Research

This compound has been instrumental in advancing our understanding of the endocannabinoid system in several key ways:

-

Elevating Endogenous Anandamide Levels: By irreversibly inhibiting FAAH, this compound leads to a significant and sustained increase in the concentration of anandamide in various tissues. This allows researchers to study the downstream effects of enhanced anandamide signaling at cannabinoid receptors and other targets.

-

Investigating the Physiological Roles of Anandamide: The use of this compound has been crucial in elucidating the role of anandamide in a wide range of physiological processes, including pain perception, anxiety, and inflammation.

-

Target Validation for Therapeutic Development: As one of the initial potent FAAH inhibitors, this compound helped validate FAAH as a viable therapeutic target for the development of novel analgesic, anxiolytic, and anti-inflammatory drugs.

-

Activity-Based Protein Profiling (ABPP): this compound is also utilized as a chemical probe in activity-based protein profiling (ABPP), a powerful chemoproteomic technique used to assess the functional state of entire enzyme families in complex biological samples.

Quantitative Data: The Selectivity Profile of this compound

While this compound is a potent FAAH inhibitor, it also exhibits off-target activity against other serine hydrolases, including monoacylglycerol lipase (MAGL), the primary enzyme that degrades 2-AG, and directly interacts with the CB1 receptor. This lack of complete selectivity is an important consideration in experimental design and data interpretation. The inhibitory concentrations (IC50) of this compound against its primary and major off-targets are summarized below.

| Target Molecule | Species | IC50 (nM) | Reference(s) |

| Fatty Acid Amide Hydrolase (FAAH) | Not Specified | 2.5 | |

| Cannabinoid Receptor 1 (CB1) | Not Specified | 20 | |

| Monoacylglycerol Lipase (MAGL) | Mouse | Potent Inhibition | |

| α/β-hydrolase domain 6 (ABHD6) | Mouse | Potent Inhibition | |

| α/β-hydrolase domain 12 (ABHD12) | Mouse | Potent Inhibition |

Experimental Protocols

In Vitro FAAH Inhibition Assay Using this compound

This protocol describes a fluorometric assay to determine the inhibitory potency of this compound on FAAH activity in a brain homogenate.

5.1.1 Materials and Reagents

-

Rat brain tissue

-

FAAH Assay Buffer (e.g., 125 mM Tris-HCl, 1 mM EDTA, pH 9.0)

-

This compound stock solution (in DMSO or ethanol)

-

FAAH substrate (e.g., AMC-arachidonoyl amide)

-

7-Amino-4-methylcoumarin (AMC) standard

-

96-well black, flat-bottom microplates

-

Fluorometric plate reader (Excitation: 340-360 nm, Emission: 450-465 nm)

-

Homogenizer

-

Refrigerated centrifuge

5.1.2 Procedure

-

Preparation of Rat Brain Homogenate:

-

Homogenize fresh or frozen rat brain tissue in ice-cold FAAH Assay Buffer.

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).

-

Dilute the supernatant with FAAH Assay Buffer to the desired working concentration.

-

-

Assay Protocol:

-

Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO).

-

In a 96-well plate, add the following to triplicate wells:

-

100% Initial Activity Wells: Diluted brain homogenate, FAAH Assay Buffer, and solvent (without this compound).

-

Inhibitor Wells: Diluted brain homogenate, FAAH Assay Buffer, and the desired concentration of this compound.

-

Background Wells: FAAH Assay Buffer and solvent (no homogenate).

-

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the enzymatic reaction by adding the FAAH substrate to all wells.

-

Immediately begin monitoring the increase in fluorescence in a kinetic mode for a set period (e.g., 30-60 minutes) at 37°C.

-

-

Data Analysis:

-

Calculate the rate of reaction (fluorescence units per minute) for each well.

-

Subtract the average rate of the background wells from the rates of all other wells.

-

Determine the percentage of inhibition for each this compound concentration relative to the 100% initial activity wells.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Competitive Activity-Based Protein Profiling (ABPP) with this compound

This protocol outlines a general workflow for using this compound in a competitive ABPP experiment to identify the targets of a novel compound in a complex proteome, such as a mouse brain lysate.

5.2.1 Materials and Reagents

-

Mouse brain tissue

-

Lysis buffer (e.g., PBS with protease inhibitors)

-

Test inhibitor compound

-

This compound

-

Activity-based probe (ABP) with a reporter tag (e.g., a fluorophore or biotin) that targets serine hydrolases (e.g., a fluorophosphonate-based probe).

-

SDS-PAGE reagents and equipment

-

Fluorescence gel scanner or streptavidin-HRP and chemiluminescence reagents for western blotting.

-

Mass spectrometer for target identification (optional, for biotinylated probes).

5.2.2 Procedure

-

Proteome Preparation:

-

Homogenize mouse brain tissue in ice-cold lysis buffer.

-

Centrifuge at high speed (e.g., 100,000 x g) to pellet membranes.

-

Resuspend the membrane pellet in lysis buffer and determine the protein concentration.

-

-

Competitive Labeling:

-

Aliquots of the proteome are pre-incubated with varying concentrations of the test inhibitor or this compound (as a positive control) for a specific time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C). A vehicle control (e.g., DMSO) is also included.

-

The activity-based probe is then added to all samples and incubated for a further period (e.g., 30-60 minutes) to label the active serine hydrolases that were not inhibited by the test compound or this compound.

-

-

Analysis:

-

The labeling reaction is quenched by adding SDS-PAGE loading buffer.

-

The samples are separated by SDS-PAGE.

-

If a fluorescent probe was used, the gel is scanned using a fluorescence scanner. A decrease in the fluorescence intensity of a protein band in the inhibitor-treated lanes compared to the vehicle control indicates that the test compound targets that protein.

-

If a biotinylated probe was used, the proteins are transferred to a membrane and probed with streptavidin-HRP followed by chemiluminescence detection. Alternatively, the biotin-labeled proteins can be enriched using streptavidin beads and identified by mass spectrometry.

-

Visualizations: Signaling Pathways and Experimental Workflows

References

- 1. Fatty Acid Amide Hydrolase (FAAH) Inhibition Modulates Amyloid-Beta-Induced Microglia Polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GraphViz Examples and Tutorial [graphs.grevian.org]

- 3. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]

- 4. youtube.com [youtube.com]

Unmasking the Unintended: An In-depth Technical Guide to the Off-Target Effects of MAFP

For Researchers, Scientists, and Drug Development Professionals

Methyl arachidonyl fluorophosphonate (MAFP) is a potent, irreversible inhibitor of both cytosolic phospholipase A2 (cPLA2) and calcium-independent phospholipase A2 (iPLA2).[1] Its structural similarity to arachidonic acid allows it to serve as a valuable tool in lipid signaling research. However, the utility of this compound is often complicated by a range of off-target effects that can confound experimental results and lead to misinterpretation of its biological role. This technical guide provides a comprehensive overview of the known off-target interactions of this compound, detailed experimental protocols to identify and characterize these effects, and visual representations of the involved signaling pathways to aid in experimental design and data interpretation.

Quantitative Analysis of this compound's Off-Target Profile

A crucial aspect of utilizing any chemical probe is understanding its selectivity. The following table summarizes the reported inhibitory concentrations (IC50) of this compound against its primary targets and known off-target serine hydrolases. This quantitative data is essential for designing experiments that minimize off-target effects, for example, by using the lowest effective concentration of this compound.

| Target Enzyme | Species/System | IC50 Value | Reference |

| Primary Targets | |||

| Cytosolic Phospholipase A2 (cPLA2) | Human Platelets (A23187-induced AA release) | 8 µM | [1] |

| Calcium-Independent PLA2 (iPLA2) | Not Specified | 500 nM | [1] |

| Off-Target Serine Hydrolases | |||

| Fatty Acid Amide Hydrolase (FAAH) | Not Specified | 0.33 nM | [1] |

| Monoacylglycerol Lipase (MAGL) | Not Specified | 26 nM | [1] |

| α/β-Hydrolase Domain Containing 6 (ABHD6) | Human | ~20 nM | |

| α/β-Hydrolase Domain Containing 12 (ABHD12) | Human | ~90 nM | |

| KIAA1363 | Murine (inhibited by paraoxon) | (IC50 of 17 nM for paraoxon) | |

| Other Off-Targets | |||

| Cannabinoid Receptor 1 (CB1) | Not Specified | Antagonist | |

| Cannabinoid Receptor 2 (CB2) | Not Specified | Antagonist |

Note: A specific IC50 value for this compound against KIAA1363 was not found in the search results. The provided value is for paraoxon, another inhibitor of this enzyme.

Key Off-Target Signaling Pathways

Beyond direct enzyme inhibition, this compound can modulate complex cellular signaling cascades, leading to unintended biological responses. Understanding these pathways is critical for interpreting data from experiments using this compound.

Serine Hydrolase Inhibition

This compound is a broad-spectrum inhibitor of serine hydrolases due to its fluorophosphonate reactive group, which covalently modifies the active site serine of these enzymes. This lack of specificity is a major source of its off-target effects.

References

Methodological & Application

Application Notes and Protocols for In Vitro Inhibition of iPLA₂ by MAFP

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium-independent phospholipase A₂ (iPLA₂) is a key enzyme in cellular signaling and lipid metabolism, catalyzing the hydrolysis of the sn-2 ester bond of phospholipids to release fatty acids and lysophospholipids. These products, particularly arachidonic acid, are precursors to a variety of bioactive lipid mediators, such as prostaglandins and leukotrienes, which are involved in inflammation, cell proliferation, and apoptosis. Methyl arachidonyl fluorophosphonate (MAFP) is a potent, active-site directed, and irreversible inhibitor of iPLA₂.[1] Its ability to covalently modify the enzyme's active site serine makes it a valuable tool for studying the physiological and pathological roles of iPLA₂. These application notes provide detailed protocols for utilizing this compound to inhibit iPLA₂ activity in vitro, aiding in the investigation of its downstream signaling effects and the development of novel therapeutics.

Quantitative Data Summary

This compound exhibits potent, time-dependent, and irreversible inhibition of iPLA₂. The inhibitory concentration (IC₅₀) is influenced by pre-incubation time and temperature, highlighting the covalent nature of the interaction.

| Inhibitor | Target Enzyme | IC₅₀ | Experimental Conditions | Reference |

| This compound | iPLA₂ | 0.5 µM | 5-minute preincubation at 40°C | [1] |

| This compound | cPLA₂ | 3.0 µM | Not specified | [2] |

Experimental Protocols

In Vitro iPLA₂ Activity Assay

This protocol describes a common method for measuring iPLA₂ activity using a radiolabeled phospholipid substrate. The assay measures the release of radiolabeled fatty acid from the sn-2 position of a phospholipid substrate.

Materials:

-

Enzyme Source: Purified or recombinant iPLA₂, or cell lysates containing iPLA₂ activity.

-

Substrate: Radiolabeled phospholipid, e.g., L-α-1-palmitoyl-2-[1-¹⁴C]arachidonyl-phosphatidylcholine or similar, dissolved in ethanol.

-

Inhibitor: Methyl arachidonyl fluorophosphonate (this compound), dissolved in DMSO or ethanol.

-

iPLA₂ Assay Buffer: 100 mM HEPES (pH 7.5), 5 mM EDTA, 2 mM ATP, 4 mM DTT.

-

Scintillation Cocktail.

-

Thin Layer Chromatography (TLC) plates (Silica Gel G).

-

TLC Developing Solvent: e.g., Chloroform/Methanol/Acetic Acid/Water (50:25:8:4, v/v/v/v).

-

Reaction tubes (e.g., 1.5 mL microcentrifuge tubes).

-

Water bath or incubator.

-

Nitrogen gas supply.

-

Scintillation counter.

Procedure:

-

Substrate Preparation:

-

In a glass tube, dispense the desired amount of radiolabeled phospholipid substrate solution.

-

Evaporate the solvent under a gentle stream of nitrogen gas to form a thin film.

-

Resuspend the lipid film in the iPLA₂ Assay Buffer by vortexing or sonication to form vesicles. The final substrate concentration in the assay is typically in the low micromolar range (e.g., 10-20 µM).

-

-

Inhibitor Preparation:

-

Prepare a stock solution of this compound in DMSO or ethanol.

-

Prepare serial dilutions of this compound in the iPLA₂ Assay Buffer to achieve the desired final concentrations for the inhibition curve. Remember to include a vehicle control (DMSO or ethanol alone).

-

-

Enzyme Pre-incubation with Inhibitor:

-

In a reaction tube, add the enzyme source (e.g., purified iPLA₂ or cell lysate).

-

Add the desired concentration of this compound or vehicle control.

-

Pre-incubate the enzyme-inhibitor mixture for a specified time (e.g., 5-30 minutes) at a specific temperature (e.g., 37°C or 40°C) to allow for irreversible inhibition.[1]

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the prepared substrate solution to the pre-incubated enzyme-inhibitor mixture.

-

Incubate the reaction mixture at 37°C for a specific period (e.g., 15-60 minutes). The reaction time should be within the linear range of product formation.

-

-

Reaction Termination and Extraction:

-

Stop the reaction by adding a solution of chloroform/methanol (2:1, v/v).

-

Add a small volume of 0.9% NaCl and vortex thoroughly to separate the phases.

-

Centrifuge briefly to pellet any precipitated protein.

-

-

Separation of Products:

-

Carefully collect the lower organic phase, which contains the lipids.

-

Dry the organic phase under a stream of nitrogen.

-

Resuspend the dried lipids in a small volume of chloroform/methanol (2:1, v/v).

-

Spot the resuspended lipids onto a TLC plate.

-

Develop the TLC plate in the appropriate developing solvent system to separate the unhydrolyzed phospholipid from the released free fatty acid.

-

-

Quantification:

-

Visualize the spots corresponding to the free fatty acid using autoradiography or by scraping the silica gel from the corresponding area.

-

Add the scraped silica to a scintillation vial with scintillation cocktail.

-

Quantify the amount of radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration compared to the vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

-

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of iPLA₂ inhibition by this compound and a typical experimental workflow for determining its inhibitory effect.

References

Application Notes and Protocols for Methyl Arachidonyl Fluorophosphonate (MAFP) Administration in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the administration of Methyl Arachidonyl Fluorophosphonate (MAFP), a potent inhibitor of phospholipase A2 (PLA2) and fatty acid amide hydrolase (FAAH), in various animal models. This document includes information on dosage, administration routes, and vehicle solutions for studies in inflammation, pain, and neuroprotection.

Introduction

Methyl Arachidonyl Fluorophosphonate (this compound) is a widely used research tool for investigating the roles of specific enzymes in various physiological and pathological processes. It is a potent, irreversible inhibitor of cytosolic PLA2 (cPLA2) and calcium-independent PLA2 (iPLA2), as well as FAAH, the primary enzyme responsible for the degradation of the endocannabinoid anandamide.[1][2] Due to its inhibitory activity, this compound is a valuable compound for studying signaling pathways involved in inflammation, pain, neurodegeneration, and cancer.

It is important to note that while this compound is a potent inhibitor of PLA2, it can also induce the expression of cyclooxygenase-2 (COX-2) through the activation of protein kinase C (PKC), extracellular signal-regulated kinase (ERK), and p38 mitogen-activated protein kinase (MAPK) pathways.[1][3] This off-target effect should be considered when interpreting experimental results.

Data Presentation

The following tables summarize quantitative data from representative in vivo studies utilizing this compound.

Table 1: this compound Administration in a Rat Model of Inflammatory Pain

| Animal Model | Administration Route | Dose | Vehicle | Endpoint | Result | Reference |

| Wistar Rats | Intraplantar (i.pl.) | 2 µ g/paw | 20% DMSO + 1% Tween 20 in saline | Nociceptive Threshold (g) | Potentiation of antinociceptive effect of PnPP-19 | [4] |

| Wistar Rats | Intraplantar (i.pl.) | 4 µ g/paw | 20% DMSO + 1% Tween 20 in saline | Nociceptive Threshold (g) | Potentiation of antinociceptive effect of PnPP-19 |

Experimental Protocols

Protocol for Intraplantar (i.pl.) Administration in a Rat Model of Inflammatory Pain

This protocol is adapted from a study investigating the role of endocannabinoid breakdown in pain modulation.

a. Animal Model:

-

Adult male Wistar rats (250-300 g).

b. Materials:

-

Methyl Arachidonyl Fluorophosphonate (this compound)

-

Vehicle solution: 20% Dimethyl Sulfoxide (DMSO) + 1% Tween 20 in sterile saline.

-

Hamilton syringe (or equivalent) for precise low-volume injections.

-

Standard laboratory equipment for animal handling and restraint.

c. Procedure:

-

Preparation of this compound Solution:

-

Dissolve this compound in the vehicle solution to achieve the desired final concentrations (e.g., 2 µg/50 µL and 4 µg/50 µL).

-

Vortex the solution thoroughly to ensure complete dissolution. Prepare fresh on the day of the experiment.

-

-

Animal Handling and Injection:

-

Gently restrain the rat.

-

Using a Hamilton syringe with a fine-gauge needle (e.g., 30G), inject a volume of 50 µL of the this compound solution into the plantar surface of the hind paw.

-

Administer any co-treatments at the appropriate time points relative to the this compound injection as dictated by the experimental design. For example, in the cited study, this compound was administered 10 minutes before the administration of an antinociceptive peptide.

-

-

Post-Injection Monitoring and Assessment:

-

Monitor the animal for any signs of distress or adverse reactions.

-

Assess the desired endpoint at predetermined time points. For pain studies, this may involve measuring the nociceptive threshold using a pressure application measurement (PAM) analgesimeter or similar device.

-

General Protocol for Intraperitoneal (i.p.) Administration in Rodent Models

This is a general guideline for the systemic administration of this compound via intraperitoneal injection in mice and rats. Specific dosages for different disease models are not well-established in the literature and should be determined empirically through dose-response studies.

a. Animal Model:

-

Adult mice (e.g., C57BL/6, BALB/c) or rats (e.g., Sprague-Dawley, Wistar).

b. Materials:

-

Methyl Arachidonyl Fluorophosphonate (this compound)

-

Vehicle solution: A common vehicle for lipophilic compounds is a mixture of DMSO and saline, often with a surfactant like Tween 80 to improve solubility. A starting point could be 5-10% DMSO, 5-10% Tween 80, and the remainder sterile saline. The final concentration of DMSO should be kept as low as possible to minimize toxicity.

-

Sterile syringes (1 mL or 3 mL) and needles (25-27G for mice, 23-25G for rats).

c. Procedure:

-

Preparation of this compound Solution:

-

Dissolve this compound in the chosen vehicle to the desired concentration. Sonication may be required to aid dissolution.

-

Ensure the solution is sterile by filtering through a 0.22 µm syringe filter. Prepare fresh before each use.

-

-

Animal Handling and Injection:

-

Properly restrain the animal. For an i.p. injection, the animal is typically held with its head tilted downwards.

-

Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

-

Aspirate briefly to ensure the needle has not entered a blood vessel or organ before injecting the solution.

-

The maximum recommended injection volume for mice is typically 10 mL/kg and for rats is 10 mL/kg.

-

-

Post-Injection Monitoring:

-

Observe the animals for any adverse effects, such as signs of peritonitis or distress.

-

Proceed with the experimental timeline and endpoint assessment.

-

Visualization of Signaling Pathways and Workflows

This compound-Induced COX-2 Expression Signaling Pathway

Caption: this compound can induce COX-2 expression via PKC, ERK, and p38 MAPK pathways.

General Experimental Workflow for In Vivo this compound Administration

Caption: A logical workflow for conducting in vivo experiments with this compound.

This compound's Primary Mechanisms of Action

Caption: this compound primarily acts by irreversibly inhibiting cPLA2, iPLA2, and FAAH.

References

- 1. Induction of cyclo-oxygenase-2 expression by methyl arachidonyl fluorophosphonate in murine J774 macrophages: roles of protein kinase C, ERKs and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Irreversible inhibition of Ca(2+)-independent phospholipase A2 by methyl arachidonyl fluorophosphonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Induction of cyclo-oxygenase-2 expression by methyl arachidonyl fluorophosphonate in murine J774 macrophages: roles of protein kinase C, ERKs and p38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for Studying Neuroinflammation with MAFP

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and traumatic brain injury. A key area of investigation in this field is the role of lipid signaling pathways in modulating the inflammatory response of glial cells, primarily microglia and astrocytes. Methyl arachidonyl fluorophosphonate (MAFP) is a potent, irreversible inhibitor of cytosolic phospholipase A2 (cPLA2) and fatty acid amide hydrolase (FAAH), two key enzymes involved in the production of pro-inflammatory lipid mediators and the degradation of anti-inflammatory endocannabinoids, respectively. This makes this compound a valuable pharmacological tool to dissect the complex interplay of these pathways in neuroinflammation.

These application notes provide a comprehensive guide to utilizing this compound for studying neuroinflammation in both in vitro and in vivo models. Detailed protocols for key experiments are provided, along with quantitative data to aid in experimental design and interpretation.

Mechanism of Action of this compound

This compound exerts its effects by covalently modifying the active site serine of its target enzymes. Its dual inhibitory action allows researchers to investigate the combined and individual roles of the cPLA2 and FAAH pathways in neuroinflammatory processes.

-

Inhibition of cytosolic Phospholipase A2 (cPLA2): cPLA2 is a critical enzyme that catalyzes the hydrolysis of phospholipids to release arachidonic acid (AA). AA is a precursor for the synthesis of pro-inflammatory eicosanoids, such as prostaglandins and leukotrienes, through the action of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. By inhibiting cPLA2, this compound blocks the production of these inflammatory mediators.

-

Inhibition of Fatty Acid Amide Hydrolase (FAAH): FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). AEA is an endogenous ligand for cannabinoid receptors (CB1 and CB2), and its signaling is generally associated with anti-inflammatory and neuroprotective effects. By inhibiting FAAH, this compound increases the endogenous levels of AEA, thereby potentiating its beneficial effects.

Data Presentation

The following tables summarize key quantitative data for this compound, providing a reference for its potency and application in various experimental settings.

Table 1: Inhibitory Potency of this compound

| Target Enzyme | IC50 Value | Cell/Tissue Type | Reference |

| Fatty Acid Amide Hydrolase (FAAH) | ~5 nM | Rat Brain Synaptosomes | [1] |

| Cytosolic Phospholipase A2 (cPLA2) | ~2.5 µM | P388D1 Macrophage-like Cells | [2] |

Table 2: Effective Concentrations of this compound in In Vitro Studies

| Cell Type | Application | This compound Concentration | Effect | Reference |

| Primary Astrocytes | Reduction of glutamate-induced neurotoxicity | 10 µM | Significantly reduced neuronal cell death in co-culture | [3] |

| P388D1 Macrophage-like Cells | Inhibition of zymosan-induced arachidonic acid release | 1-10 µM | Dose-dependent inhibition of [3H]AA release | [2] |

Table 3: Dosing of this compound in In Vivo Neuroinflammation Models

| Animal Model | Route of Administration | This compound Dose | Application | Reference |

| Rat | Intraperitoneal (i.p.) | 5 mg/kg | To investigate the role of endocannabinoids in beta-amyloid-induced neurotoxicity | [4] |

Mandatory Visualizations

Signaling Pathways Modulated by this compound

References

- 1. Structure-guided inhibitor design for human FAAH by interspecies active site conversion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Astrocytic phospholipase A2 contributes to neuronal glutamate toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Endocannabinoids and beta-amyloid-induced neurotoxicity in vivo: effect of pharmacological elevation of endocannabinoid levels - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Methyl Arachidonyl Fluorophosphonate (MAFP) in Cancer Cell Proliferation Studies

Application Note

Introduction

Methyl arachidonyl fluorophosphonate (MAFP) is a potent, irreversible inhibitor of cytosolic phospholipase A2 (cPLA2) and fatty acid synthase (FAS). Both cPLA2 and FAS are enzymes that are frequently overexpressed in various types of cancer and play crucial roles in promoting cancer cell proliferation, survival, and metastasis. By inhibiting these enzymes, this compound has emerged as a valuable tool for studying the signaling pathways that drive cancer progression and as a potential therapeutic agent. This document provides an overview of the application of this compound in cancer cell proliferation studies, including its mechanism of action, protocols for in vitro experiments, and expected outcomes.

Mechanism of Action

This compound exerts its anti-proliferative effects primarily through the inhibition of two key enzymes:

-

Cytosolic Phospholipase A2 (cPLA2): cPLA2 is responsible for the hydrolysis of membrane phospholipids to release arachidonic acid (AA). AA is a precursor for the synthesis of eicosanoids, such as prostaglandins and leukotrienes, which are signaling molecules that can promote inflammation, cell proliferation, and survival. By inhibiting cPLA2, this compound blocks the production of these pro-tumorigenic signaling molecules.

-

Fatty Acid Synthase (FAS): FAS is the key enzyme involved in the de novo synthesis of fatty acids. Cancer cells often exhibit increased FAS activity to meet the high demand for lipids required for membrane synthesis, energy storage, and protein modification. Inhibition of FAS by this compound leads to a depletion of cellular fatty acids, which in turn can induce cell cycle arrest and apoptosis.[1]

The inhibition of cPLA2 and FAS by this compound disrupts critical signaling pathways involved in cancer cell proliferation and survival, including the MAPK and PI3K/Akt pathways. This disruption can lead to a cascade of events culminating in the induction of programmed cell death (apoptosis).

Data Presentation

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, demonstrating its potency across different cancer types.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| P388D1 | Murine Macrophage-like | ~0.5 | [2] |

| MG-63 | Osteosarcoma | ≤20 | [3] |

| MDA-MB-231 | Breast Cancer | ≤20 | [3] |

Mandatory Visualization

References

Application Notes and Protocols for Studying the Effects of Methyl Arachidonyl Fluorophosphonate (MAFP) on Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis, or programmed cell death, is a critical physiological process for tissue homeostasis and development. Dysregulation of apoptosis is a hallmark of many diseases, including cancer and autoimmune disorders. Methyl arachidonyl fluorophosphonate (MAFP) is a potent, irreversible inhibitor of cytosolic phospholipase A2 (cPLA2) and calcium-independent phospholipase A2 (iPLA2). The inhibition of cPLA2 by this compound blocks the release of arachidonic acid from membrane phospholipids, thereby modulating downstream signaling pathways involved in inflammation and cell survival. These application notes provide a comprehensive experimental framework to investigate the pro-apoptotic effects of this compound. Detailed protocols for key assays are provided to guide researchers in quantifying the impact of this compound on apoptosis induction.

Data Presentation

The following tables summarize hypothetical quantitative data representing typical results obtained from the described experimental protocols. These tables are intended to serve as a template for data presentation and analysis.

Table 1: Dose-Dependent Effect of this compound on Cell Viability and Apoptosis in Cancer Cells (72-hour treatment)

| This compound Concentration (µM) | Cell Viability (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |

| 0 (Vehicle Control) | 100 ± 5.2 | 3.1 ± 0.8 | 1.5 ± 0.4 | 4.6 ± 1.1 |

| 1 | 85.3 ± 4.1 | 8.7 ± 1.5 | 3.2 ± 0.7 | 11.9 ± 2.0 |

| 5 | 62.1 ± 3.5 | 15.4 ± 2.1 | 8.9 ± 1.3 | 24.3 ± 3.0 |

| 10 | 45.8 ± 2.9 | 25.6 ± 3.0 | 15.7 ± 2.2 | 41.3 ± 4.8 |

| 25 | 21.4 ± 1.8 | 38.2 ± 4.1 | 28.5 ± 3.5 | 66.7 ± 7.1 |

Table 2: Time-Course of this compound-Induced Caspase-3/7 Activation (10 µM this compound)

| Time (hours) | Caspase-3/7 Activity (Fold Change vs. Control) |

| 0 | 1.0 ± 0.1 |

| 6 | 1.8 ± 0.3 |

| 12 | 3.5 ± 0.6 |

| 24 | 8.2 ± 1.2 |

| 48 | 15.6 ± 2.5 |

Table 3: Effect of this compound on the Expression of Apoptosis-Related Proteins (24-hour treatment with 10 µM this compound)

| Protein | Relative Expression Level (Fold Change vs. Control) |

| Pro-Caspase-3 | 0.4 ± 0.1 |

| Cleaved Caspase-3 | 7.9 ± 1.5 |

| PARP | 0.3 ± 0.08 |

| Cleaved PARP | 9.1 ± 1.8 |

| Bcl-2 | 0.5 ± 0.1 |

| Bax | 2.1 ± 0.4 |

Experimental Protocols

Cell Culture and this compound Treatment

-

Cell Seeding: Plate the chosen cell line (e.g., a cancer cell line known to express cPLA2) in appropriate culture vessels at a density that allows for logarithmic growth during the experiment.

-

Cell Adherence: Allow cells to adhere and resume growth for 24 hours in a humidified incubator at 37°C with 5% CO2.

-

This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations. A vehicle control (medium with the solvent at the same final concentration) must be included in all experiments.

-

Treatment: Replace the culture medium with the this compound-containing medium or the vehicle control medium.

-

Incubation: Incubate the cells for the desired time points (e.g., 6, 12, 24, 48, 72 hours) before proceeding with the apoptosis assays.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Harvesting:

-

Adherent cells: Gently detach the cells using a non-enzymatic cell dissociation solution to maintain cell membrane integrity.

-

Suspension cells: Collect the cells by centrifugation.

-

Combine the detached/suspended cells with the cells floating in the culture medium from the treatment step, as these may be apoptotic.

-

-

Washing: Wash the cells twice with ice-cold Phosphate Buffered Saline (PBS) by centrifugation at 300 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining:

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

-

Analysis:

-

Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Interpretation:

-

Annexin V-negative / PI-negative: Viable cells.

-

Annexin V-positive / PI-negative: Early apoptotic cells.

-

Annexin V-positive / PI-positive: Late apoptotic or necrotic cells.

-

Annexin V-negative / PI-positive: Necrotic cells.

-

-

Caspase-3/7 Activity Assay

This assay quantifies the activity of executioner caspases, which are key mediators of apoptosis.

-

Cell Lysis:

-

After treatment, equilibrate the cell culture plates to room temperature.

-

Add a volume of a luminogenic caspase-3/7 substrate solution equal to the volume of the culture medium in each well.

-

Mix the contents of the wells by gentle shaking for 1 minute.

-

-

Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

-